molecular formula C12H17NO2S B11542752 N-(4-Butoxyphenyl)-2-sulfanylacetamide

N-(4-Butoxyphenyl)-2-sulfanylacetamide

Cat. No.: B11542752
M. Wt: 239.34 g/mol
InChI Key: RWONAIVTHXLGQR-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-2-sulfanylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group attached to a phenyl ring and a sulfanylacetamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)-2-sulfanylacetamide typically involves nucleophilic substitution reactions. One common method is the reaction of N-(4-hydroxyphenyl)acetamide (paracetamol) with 1-bromobutane in the presence of a strong base such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the hydroxyl group of the paracetamol is deprotonated by sodium hydroxide, forming a nucleophile that attacks the 1-bromobutane, resulting in the formation of N-(4-butoxyphenyl)acetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation, recrystallization, and filtration are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxyphenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: As mentioned, the compound is synthesized via SN2 nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide and 1-bromobutane are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    From Oxidation: Sulfoxides and sulfones.

    From Substitution: Halogenated or nitro-substituted derivatives of the compound.

Scientific Research Applications

N-(4-Butoxyphenyl)-2-sulfanylacetamide has several applications in scientific research:

    Chemistry: It is used as a model compound to study nucleophilic substitution and other organic reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of other complex organic molecules and materials

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-2-sulfanylacetamide involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide (Paracetamol): A precursor in the synthesis of N-(4-Butoxyphenyl)-2-sulfanylacetamide.

    N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a butoxy group.

    N-(4-Ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

This compound is unique due to the presence of both the butoxy and sulfanylacetamide groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for forming covalent bonds with biological molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C12H17NO2S/c1-2-3-8-15-11-6-4-10(5-7-11)13-12(14)9-16/h4-7,16H,2-3,8-9H2,1H3,(H,13,14)

InChI Key

RWONAIVTHXLGQR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CS

Origin of Product

United States

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